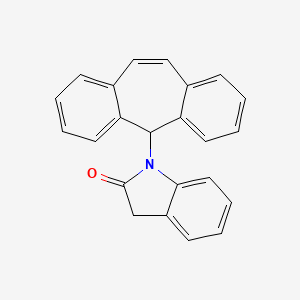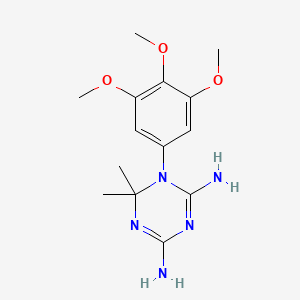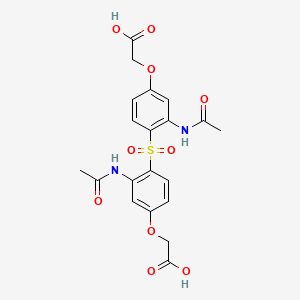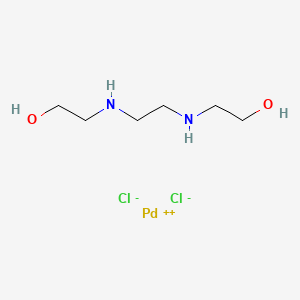
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyloxy and ethoxy groups, and a propanediamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization to form the quinoline ring. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride. The final step involves the attachment of the propanediamine side chain through a reductive amination reaction with 1,3-diaminopropane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The quinoline core is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the benzyloxy and ethoxy groups may enhance its binding affinity to specific targets, increasing its potency.
相似化合物的比较
Similar Compounds
N1-(2-(Benzyloxy)-6-methoxy-8-quinolinyl)-1,3-propanediamine: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,2-ethanediamine: Similar structure but with an ethanediamine side chain instead of a propanediamine side chain.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-butanediamine: Similar structure but with a butanediamine side chain instead of a propanediamine side chain.
Uniqueness
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
属性
CAS 编号 |
25515-17-7 |
|---|---|
分子式 |
C21H25N3O2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
N'-(6-ethoxy-2-phenylmethoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3O2/c1-2-25-18-13-17-9-10-20(26-15-16-7-4-3-5-8-16)24-21(17)19(14-18)23-12-6-11-22/h3-5,7-10,13-14,23H,2,6,11-12,15,22H2,1H3 |
InChI 键 |
DNHXSDFGIRBMNG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





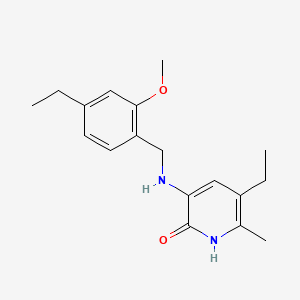

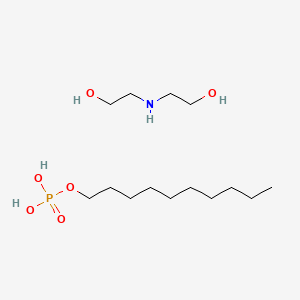
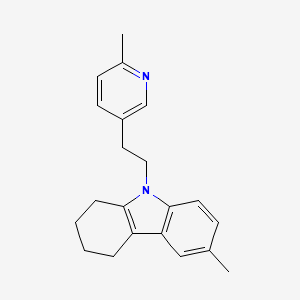
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
